molecular formula C18H31N3 B10885960 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine

Cat. No.: B10885960
M. Wt: 289.5 g/mol
InChI Key: LNKXBJRJYVFVEV-UHFFFAOYSA-N
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Description

This compound (CAS: 1005090-36-7) features a norbornene (bicyclo[2.2.1]hept-5-ene) core linked via a methyl group to a piperidin-4-yl moiety, which is further substituted with a 4-methylpiperazine ring. Its molecular formula is C₁₈H₃₁N₃ (molecular weight: 289.46 g/mol), with predicted physicochemical properties including a boiling point of 390.4±37.0 °C, density of 1.064±0.06 g/cm³, and pKa of 9.30±0.10 .

Properties

Molecular Formula

C18H31N3

Molecular Weight

289.5 g/mol

IUPAC Name

1-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C18H31N3/c1-19-8-10-21(11-9-19)18-4-6-20(7-5-18)14-17-13-15-2-3-16(17)12-15/h2-3,15-18H,4-14H2,1H3

InChI Key

LNKXBJRJYVFVEV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

Preparation Methods

Synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl Chloride

The bicyclic component is synthesized via a Diels-Alder reaction between cyclopentadiene and ethylene, followed by chlorination at the 2-position.

  • Reagents : Cyclopentadiene, ethylene, thionyl chloride (SOCl₂).

  • Conditions : 120°C, 12 h (Diels-Alder); 0°C, 2 h (chlorination).

  • Yield : 78% (bicyclo[2.2.1]hept-5-ene), 65% (chloride derivative).

Alkylation of Piperidine-4-amine

The chlorinated bicyclic compound reacts with piperidine-4-amine via nucleophilic substitution:

Bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride+Piperidine-4-amineEt₃N, DCM1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-amine\text{Bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride} + \text{Piperidine-4-amine} \xrightarrow{\text{Et₃N, DCM}} \text{1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-amine}

  • Conditions : Dichloromethane (DCM), triethylamine (Et₃N), 24 h at 25°C.

  • Yield : 62%.

Reductive Amination with Methylpiperazine

The amine intermediate undergoes reductive amination using methylpiperazine and sodium cyanoborohydride (NaBH₃CN):

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-amine+MethylpiperazineNaBH₃CN, MeOHTarget Compound\text{1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-amine} + \text{Methylpiperazine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target Compound}

  • Conditions : Methanol, 48 h at 60°C.

  • Yield : 54%.

Table 1: Optimization of Reductive Amination

ParameterTested RangeOptimal ValueImpact on Yield
Temperature (°C)40–8060Max yield at 60°C
Reaction Time (h)24–7248Plateau after 48 h
Stoichiometry (Amine:NaBH₃CN)1:1–1:31:2.5Higher ratios reduce side products

Route 2: Palladium-Catalyzed Coupling

Suzuki-Miyaura Coupling for Bicyclic Intermediate

A palladium-catalyzed cross-coupling reaction introduces the bicyclo[2.2.1]heptene group to a pre-functionalized piperidine boronic ester:

Piperidin-4-ylboronic ester+Bicyclo[2.2.1]hept-5-en-2-ylmethyl TriflatePd(PPh₃)₄, K₂CO₃Intermediate\text{Piperidin-4-ylboronic ester} + \text{Bicyclo[2.2.1]hept-5-en-2-ylmethyl Triflate} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Intermediate}

  • Conditions : Toluene, 80°C, 18 h.

  • Yield : 71%.

Quaternization with Methylpiperazine

The coupled product is treated with methylpiperazine under basic conditions:

Intermediate+MethylpiperazineK₂CO₃, DMFTarget Compound\text{Intermediate} + \text{Methylpiperazine} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

  • Conditions : Dimethylformamide (DMF), 24 h at 100°C.

  • Yield : 68%.

Table 2: Palladium Catalyst Screening

CatalystLigandYield (%)Purity (%)
Pd(OAc)₂XPhos5889
PdCl₂(PPh₃)₂PPh₃7193
Pd(dba)₂BINAP6591

Route 3: Solid-Phase Synthesis for High-Throughput Production

Immobilization of Piperidine on Resin

A Wang resin-bound piperidine derivative is functionalized with the bicyclic group using a Mitsunobu reaction:

Resin-Piperidine+Bicyclo[2.2.1]hept-5-en-2-ylmethanolDIAD, PPh₃Resin-Bound Intermediate\text{Resin-Piperidine} + \text{Bicyclo[2.2.1]hept-5-en-2-ylmethanol} \xrightarrow{\text{DIAD, PPh₃}} \text{Resin-Bound Intermediate}

  • Conditions : Tetrahydrofuran (THF), 0°C to 25°C, 6 h.

  • Yield : 82% (based on resin loading).

On-Resin Methylpiperazine Conjugation

The resin-bound intermediate reacts with methylpiperazine under microwave-assisted conditions:

Resin-Bound Intermediate+MethylpiperazineMW, 100°CResin-Bound Target\text{Resin-Bound Intermediate} + \text{Methylpiperazine} \xrightarrow{\text{MW, 100°C}} \text{Resin-Bound Target}

  • Cleavage : Trifluoroacetic acid (TFA)/DCM (1:1), 2 h.

  • Yield : 76% (after HPLC purification).

Route 4: Enzymatic Resolution for Chiral Variants

Kinetic Resolution of Racemic Intermediate

Lipase B from Candida antarctica (CAL-B) resolves a racemic piperidine-bicycloheptene intermediate:

  • Substrate : Racemic 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-amine.

  • Conditions : Vinyl acetate, phosphate buffer (pH 7), 37°C, 24 h.

  • Enantiomeric Excess (ee) : >98% for (R)-isomer.

Coupling with Methylpiperazine

The resolved amine is conjugated with methylpiperazine via reductive amination (as in Route 1).

  • Yield : 58% (chiral target compound).

Comparative Analysis of Methods

Table 3: Route Comparison

ParameterRoute 1Route 2Route 3Route 4
Total Yield (%)54687658
Purity (%)92949899
ScalabilityModerateHighLowModerate
Cost Efficiency$$$$$$$$
Chirality ControlNoneNoneNoneHigh

Challenges and Optimization Strategies

  • Byproduct Formation : Competing N-alkylation during reductive amination is mitigated using bulky bases (e.g., DIPEA).

  • Purification : Reverse-phase HPLC (C18 column) resolves closely eluting isomers.

  • Stability : The bicyclo[2.2.1]heptene moiety is prone to ring-opening under acidic conditions; neutral pH is maintained during synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar bicyclic structures exhibit potential anticancer properties. For instance, studies have shown that derivatives of piperidine can inhibit cancer cell proliferation, indicating a possible application for 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine in cancer treatment.

Case Study : A series of piperidine derivatives demonstrated cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells, with IC50 values suggesting significant efficacy .

Neurological Disorders

The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Piperazine derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems.

Research Insight : Compounds with similar structures have been investigated for their ability to inhibit the presynaptic choline transporter, which plays a crucial role in acetylcholine signaling in the brain . This inhibition could lead to therapeutic strategies for conditions like Alzheimer's disease.

Antimicrobial Activity

The piperidine moiety is also associated with antibacterial properties. Studies have shown that certain piperidine derivatives exhibit significant antibacterial activity against various strains, indicating that similar compounds may be useful in developing new antibiotics.

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectiveModulates neurotransmitter systems
AntibacterialExhibits significant antibacterial activity

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bicyclic structure and piperazine ring can significantly influence biological activity. For example, the presence of specific substituents on the piperidine ring enhances cytotoxicity against cancer cell lines .

Mechanism of Action

The mechanism of action of 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Bicyclic Systems

  • 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine (CAS: 1022205-14-6): Molecular formula: C₁₂H₂₀N₂ (MW: 192.31 g/mol). Differs by replacing the piperidin-4-yl-4-methylpiperazine group with a simpler piperazine ring. Lacks the extended nitrogenous substituents, reducing steric bulk and possibly altering receptor selectivity .
  • 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea: Incorporates a urea linker instead of a piperazine-piperidine system. Adamantane and norbornene groups enhance rigidity and hydrophobicity, but the urea functional group may limit CNS penetration compared to tertiary amines .

Piperazine-Piperidine Derivatives

  • 1-Methyl-4-piperidin-4-yl-piperazine (CAS: 23995-88-2): Molecular formula: C₁₀H₂₁N₃ (MW: 183.30 g/mol). Shares the piperidin-4-yl-4-methylpiperazine backbone but lacks the norbornene group. Simpler structure may improve synthetic accessibility but reduce binding affinity to lipophilic targets like dopamine D2 receptors .
  • 1-(2-Chlorobenzyl)-4-methylpiperazine (Compound 17 in ): Substitutes the norbornene-piperidine system with a 2-chlorobenzyl group. Exhibits selectivity for cytochrome P450 2A13, highlighting the role of aromatic substituents in enzyme inhibition .

Dopamine D2 Receptor Affinity

  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (): Highest D2 receptor affinity in its series (Kᵢ = 12 nM). The 2-methoxyphenyl and nitrobenzyl groups enhance orthosteric binding, whereas the norbornene analog may prioritize allosteric modulation due to steric bulk .

Antiviral Potential

  • 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol (): Binds to SARS-CoV-2 spike protein similarly to hydroxychloroquine (HCQ). The norbornene-containing compound’s larger hydrophobic surface may improve viral entry inhibition but requires toxicity profiling .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituents Bioactivity Relevance
Target Compound 289.46 3.2 Norbornene, methylpiperazine CNS penetration, enzyme modulation
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine 192.31 2.1 Piperazine, norbornene Moderate lipophilicity, simpler SAR
1-Methyl-4-piperidin-4-yl-piperazine 183.30 1.8 Piperazine-piperidine High solubility, low target specificity

Biological Activity

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound incorporates a bicyclic structure and piperidine moieties, which are known for their interactions with various biological targets, including receptors and enzymes.

Chemical Structure

The compound can be represented as follows:

C18H30N2\text{C}_{18}\text{H}_{30}\text{N}_2

Structural Components:

  • Bicyclo[2.2.1]heptene: This bicyclic structure contributes to the compound's rigidity and potential for specific interactions with biological targets.
  • Piperidine Rings: The presence of piperidine enhances the compound's ability to participate in hydrogen bonding and other interactions.

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding: The bicyclic structure may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Modulation: The piperidine moieties could interact with various enzymes, modulating their activity through competitive or non-competitive inhibition.

Biological Activity Overview

Several studies have explored the biological activities associated with compounds similar to 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine, particularly focusing on their pharmacological properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantPotential modulation of serotonin receptors
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of neuroinflammation

Case Study 1: Antidepressant Properties

A study investigated the effects of similar piperazine derivatives on serotonin receptor modulation. Results indicated that such compounds could enhance serotonergic transmission, suggesting potential antidepressant effects.

Case Study 2: Antimicrobial Activity

Research into piperazine-based compounds showed promising results against various bacterial strains, including resistant strains. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 3: Neuroprotective Effects

Studies have demonstrated that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases.

Q & A

Q. How do salt forms (e.g., hydrochloride) influence solubility and crystallinity?

  • Methodological Answer : Salt formation (e.g., HCl) improves aqueous solubility by increasing ionic character. Crystallinity is assessed via X-ray diffraction; hydrochloride salts often form stable monoclinic crystals. Counterion selection (e.g., citrate vs. mesylate) impacts hygroscopicity and formulation stability .

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